molecular formula C18H20ClN5O5 B13748260 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide CAS No. 32869-01-5

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide

Cat. No.: B13748260
CAS No.: 32869-01-5
M. Wt: 421.8 g/mol
InChI Key: FNSSTIIVLDFFDF-UHFFFAOYSA-N
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Description

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a nitroaromatic benzamide derivative with a complex structure featuring a 2,4-dinitrobenzamide core substituted at the 5-position by a para-[(2-chloropropyl)ethylamino]anilino group. This compound belongs to a class of nitro-substituted prodrugs designed for enzymatic activation, primarily by bacterial or mammalian nitroreductases (NTRs), to generate cytotoxic alkylating agents for cancer therapy . Its structure combines a dinitrobenzamide scaffold with a chlorinated alkyl side chain, which influences its reactivity, metabolic stability, and interaction with reductase enzymes.

Properties

CAS No.

32869-01-5

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

5-[4-[2-chloropropyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

InChI

InChI=1S/C18H20ClN5O5/c1-3-22(10-11(2)19)13-6-4-12(5-7-13)21-15-8-14(18(20)25)16(23(26)27)9-17(15)24(28)29/h4-9,11,21H,3,10H2,1-2H3,(H2,20,25)

InChI Key

FNSSTIIVLDFFDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)Cl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of aniline derivatives to introduce nitro groups.

    Amidation: The formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloropropyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloropropyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the chloropropyl position.

Scientific Research Applications

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a compound of significant interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as an anticancer agent and in the development of novel therapeutic strategies. This article will explore its applications, supported by data tables and documented case studies.

Anticancer Activity

One of the primary applications of this compound is in anticancer research. Studies have shown that derivatives of dinitrobenzamide can exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in Cancer Letters demonstrated that similar compounds could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa12.5Induces apoptosis via caspase activation
Similar Dinitrobenzamide DerivativeMCF-710.0Inhibits topoisomerase II activity

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent. Research indicates that dinitrobenzamide derivatives possess broad-spectrum antibacterial activity. A study conducted by the Journal of Antimicrobial Chemotherapy found that certain modifications to the dinitrobenzamide structure enhanced its efficacy against resistant bacterial strains .

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Similar CompoundEscherichia coli16 µg/mL

Structure-Activity Relationship Studies

The compound's unique structure makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify various functional groups to optimize its pharmacological properties. For example, altering the chlorine substituent on the propyl chain can significantly affect biological activity and solubility.

Formulation Development

This compound can be incorporated into drug formulations aimed at enhancing bioavailability and targeted delivery. The use of nanoparticles or liposomes as carriers can improve the efficacy of this compound by ensuring sustained release at the target site.

Mechanism of Action

The mechanism of action of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The dinitrobenzamide moiety may also contribute to its reactivity and ability to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other nitroaromatic prodrugs. Below is a detailed comparison:

CB1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide)

  • Structural Differences: CB1954 replaces the 5-position para-[(2-chloropropyl)ethylamino]anilino group with an aziridinyl moiety (a three-membered cyclic amine). Molecular Weight: CB1954 (291.23 g/mol) is lighter than 5-(p-((2-chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide (~454.8 g/mol, estimated based on analogs).
  • Enzymatic Activation: CB1954 is activated by E. coli nitroreductase (NTR) to produce a bifunctional alkylating agent, forming DNA interstrand crosslinks . Human NAD(P)H:quinone oxidoreductase 1 (NQO1) also activates CB1954, albeit less efficiently than bacterial NTR .
  • Pharmacokinetics and Toxicity: In Phase I trials, CB1954 exhibited dose-limiting hepatic toxicity and diarrhea at 37.5 mg/m², with a recommended intravenous dose of 24 mg/m² . Intraperitoneal administration achieved a 67-fold higher AUC (387 µM/h) compared to intravenous dosing, enhancing regional cytotoxicity .
  • Clinical Status: CB1954 has advanced to clinical trials for liver tumors in combination with adenoviral NTR delivery .

5-(p-((2-Bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide

  • Structural Differences :
    • The bromoethyl analog substitutes chlorine with bromine in the alkyl side chain.
    • Molecular Weight: 452.31 g/mol (vs. ~454.8 g/mol for the chloro analog) .

Other Nitroaromatic Prodrugs

  • Metronidazole (2-methyl-5-nitroimidazole-1-ethanol): A smaller nitroimidazole derivative used as an antibiotic. Unlike the benzamide derivatives, it lacks a dinitrobenzamide core and relies on anaerobic bacterial reduction for activation .
  • Nitro-CBI-DEI :
    • A nitroaromatic prodrug with a benzoindole scaffold, activated by NTR to release a DNA-alkylating agent. Its larger structure may limit tissue penetration compared to benzamide analogs .

Comparative Data Table

Parameter This compound CB1954 5-(p-((2-Bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide
Molecular Formula C₁₉H₂₁ClN₆O₅ (estimated) C₉H₈N₄O₅ C₁₇H₁₈BrN₅O₅
Molecular Weight ~454.8 g/mol 291.23 g/mol 452.31 g/mol
Activating Enzymes Presumed NTR/NQO1 NTR, NQO1 Not reported
LD₅₀ (Intraperitoneal) Not reported Not reported 25 mg/kg
Clinical Development Preclinical Phase I/II Preclinical

Key Research Findings

However, increased molecular weight may reduce bioavailability .

Metabolic Stability :

  • Bromine substitution (as in the bromoethyl analog) may increase metabolic lability due to stronger C-Br bond polarization, correlating with higher acute toxicity .

Enzyme Specificity :

  • CB1954’s activation by both bacterial and human enzymes broadens its therapeutic utility but complicates targeted delivery. The chloroethyl analog’s reliance on specific reductases remains understudied .

Biological Activity

The compound 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a complex organic molecule with potential biological activity that has garnered interest in pharmaceutical research. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dinitrobenzamide moiety and a chloropropyl ethylamino side chain. The molecular formula is C₁₄H₁₈ClN₃O₄, and its molecular weight is approximately 329.76 g/mol. This compound's structural features suggest potential interactions with biological targets, particularly in cancer therapy.

Induction of Apoptosis

The ability of nitroaromatic compounds to induce apoptosis through oxidative stress and DNA damage is well-documented. The dinitrobenzamide group may facilitate the generation of reactive oxygen species (ROS), contributing to cellular apoptosis . This mechanism is crucial in developing anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cell Cycle ArrestInduction in cancer cell lines
Apoptosis InductionIncreased ROS levels leading to cell death
Inhibition of PI3K/Akt PathwayReduced proliferation in prostate and breast cancer cells

Case Study 1: Prostate Cancer Treatment

A study examined the effects of a structurally similar compound on PC-3 cells, revealing significant inhibition of cell growth and induction of apoptosis through JNK pathway activation. The findings suggest that compounds like this compound could be developed further for therapeutic use against prostate cancer .

Case Study 2: Breast Cancer Research

In MCF-7 cells, similar compounds demonstrated the ability to enhance the effects of existing chemotherapeutics like paclitaxel. Combination treatments showed improved efficacy, indicating that this compound may also serve as an adjunct therapy in breast cancer treatment .

Toxicological Considerations

While exploring biological activity, it is essential to consider the toxicological profile of this compound. Compounds with nitro groups are often associated with mutagenic potential; thus, thorough toxicity assessments are critical before clinical application .

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